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N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide

Dopamine D4 Receptor Arylpiperazine SAR Spacer Length Optimization

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide (CAS 179258-00-5) is a synthetic N-arylpiperazine derivative belonging to the dopamine D4 receptor (D4R) ligand class. It features a 4-chlorophenylpiperazine pharmacophore connected via an ethyl linker to a 2,2-dimethylpropanamide (pivalamide) terminal group, yielding molecular formula C17H26ClN3O and molecular weight 323.87 g/mol.

Molecular Formula C17H26ClN3O
Molecular Weight 323.87
CAS No. 179258-00-5
Cat. No. B2977424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide
CAS179258-00-5
Molecular FormulaC17H26ClN3O
Molecular Weight323.87
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H26ClN3O/c1-17(2,3)16(22)19-8-9-20-10-12-21(13-11-20)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22)
InChIKeyVDMUKYJQQOEPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide (CAS 179258-00-5): Dopamine D4 Receptor Ligand Identity & Procurement Specification


N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide (CAS 179258-00-5) is a synthetic N-arylpiperazine derivative belonging to the dopamine D4 receptor (D4R) ligand class. It features a 4-chlorophenylpiperazine pharmacophore connected via an ethyl linker to a 2,2-dimethylpropanamide (pivalamide) terminal group, yielding molecular formula C17H26ClN3O and molecular weight 323.87 g/mol [1]. The compound is curated in ChEMBL (CHEMBL282008) with experimentally determined binding affinity at the human dopamine D4 receptor (Ki = 25.1 nM, HEK293 cells) [2]. Unlike ultra-potent D4R ligands from the benzamide subclass, this pivalamide analog occupies a moderate-affinity, moderate-selectivity profile space that makes it useful as a reference compound for SAR studies and for applications where extreme D4 occupancy is not desired.

Why N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide Cannot Be Substituted by Other Arylpiperazine D4 Ligands in Scientific Research


The arylpiperazine D4 ligand landscape is highly heterogeneous: small structural variations in spacer length, terminal amide group, and aryl substitution produce orders-of-magnitude differences in both D4 affinity and D2/D4 selectivity [1]. The ethyl-spacer, pivalamide-terminated architecture of CAS 179258-00-5 yields a Ki of 25.1 nM at D4 and a D2/D4 selectivity of approximately 100-fold. Closely related analogs with a pentyl spacer or a hexanamide terminus shift D4 affinity by up to 5-fold, while benzamide-terminated congeners (e.g., PB-12) achieve sub-nanomolar D4 potency but carry distinct off-target liability profiles [1]. Interchanging compounds without accounting for these quantitative, scaffold-specific differences introduces uncontrolled variables in receptor occupancy, functional assay outcomes, and in vivo pharmacokinetics. Procurement must therefore be guided by exact chemical identity, not merely by membership in the arylpiperazine class.

Quantitative Differentiation Evidence: N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide vs. Closest Analogs and In-Class Comparators


D4 Receptor Binding Affinity: Ethyl Spacer (Target Compound) vs. Pentyl Spacer Analog

The ethyl spacer in the target compound is critical for D4 binding. Replacing the ethyl linker (2 carbons) with a pentyl linker (5 carbons) in the otherwise identical pivalamide scaffold causes a 5-fold loss in D4 affinity. The target compound (ethyl spacer) exhibits Ki = 25.1 nM at human D4R expressed in HEK293 cells [1], while the pentyl analog N-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-2,2-dimethylpropanamide shows Ki = 125.9 nM under the same conditions [2]. This confirms that the two-carbon spacer is near-optimal for D4 affinity within this chemical series.

Dopamine D4 Receptor Arylpiperazine SAR Spacer Length Optimization

D2/D4 Selectivity Profile: Target Compound vs. Ultra-Potent D4 Ligands (L-745,870 and FAUC 213)

The target compound exhibits a D2/D4 selectivity ratio of approximately 100-fold, calculated from its D2 Ki of 2511.9 nM (CHO cells) [1] and D4 Ki of 25.1 nM. This is substantially lower than the selectivity achieved by the clinical candidate L-745,870 (D4 Ki = 0.43 nM, D2 Ki = 960 nM; D2/D4 ≈ 2233-fold) [2] or the tool compound FAUC 213 (D4 Ki = 2.2 nM, D2 Ki = 3400 nM; D2/D4 ≈ 1545-fold) . The moderate selectivity of the target compound means it retains measurable D2 occupancy at higher concentrations, which may be advantageous or disadvantageous depending on the experimental goal. Critically, for assays where complete D2 silencing is undesirable (e.g., studying D4-mediated effects in systems co-expressing D2 and D4), the 100-fold window provides a defined, measurable separation rather than near-absolute exclusion of D2 binding.

Dopamine D4 Receptor Selectivity D2 vs D4 Discrimination Atypical Antipsychotic Pharmacology

Terminal Amide Optimization: Pivalamide vs. Hexanamide in the Ethyl-Spacer Series

Within the ethyl-spacer series bearing a 4-chlorophenylpiperazine core, the pivalamide (2,2-dimethylpropanamide) terminus of the target compound provides superior D4 affinity compared to the extended hexanamide (2,2-dimethylhexanamide) terminus. The target compound (pivalamide) shows D4 Ki = 25.1 nM [1], while the hexanamide analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylhexanamide exhibits D4 Ki = 31.62 nM [2]. Although the difference is modest (1.26-fold), the pivalamide compound also has lower molecular weight (323.87 vs. 365.94 g/mol), potentially improving membrane permeability and reducing non-specific binding. This demonstrates that the compact tert-butyl amide is the optimal terminus among the series for balancing D4 affinity and molecular properties.

Arylpiperazine SAR Amide Substituent Effects D4 Receptor Affinity Tuning

D4 Affinity Class Distinction: Pivalamide Arylpiperazines vs. Benzamide Arylpiperazines (PB-12)

The target compound belongs to the pivalamide subclass of arylpiperazine D4 ligands, which are systematically less potent at D4 than the benzamide subclass exemplified by N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB-12). PB-12 achieves D4 IC50 = 0.057 nM (Ki ≈ 0.040 nM in some reports), approximately 440-fold more potent than the target compound [1]. This potency gap is not a liability but a distinct pharmacological tool: the pivalamide ligand occupies D4 receptors at concentrations (10-1000 nM) that permit washout and reversibility studies impractical with sub-nanomolar, nearly irreversible binders like PB-12. Additionally, the pivalamide compound is less likely to deplete free receptor pools in tissue preparations, which is critical for ex vivo autoradiography and PET tracer displacement studies requiring measurable non-specific binding windows.

Dopamine D4 Receptor Ligand Classes Benzamide vs. Pivalamide Scaffold Receptor Occupancy Differentiation

Risk of Misannotation: Differentiation from the Methoxybenzamide Congener (PB-12) Frequently Confused with the Target Compound

Several online vendor and aggregator databases incorrectly attribute the D4 IC50 value of 0.057 nM (which belongs to the 3-methoxybenzamide derivative PB-12, CAS not matching) to the target pivalamide compound [1]. The target compound's experimentally verified D4 Ki is 25.1 nM [2], not 0.057 nM. This 440-fold discrepancy means that a researcher expecting sub-nanomolar D4 potency from CAS 179258-00-5 would encounter a complete experimental failure if misannotated data is relied upon for concentration selection. Procuring the correct compound—and verifying its identity via the distinct CAS number and molecular formula (C17H26ClN3O, not C20H24ClN3O2)—is essential for experimental reproducibility.

Compound Identity Verification D4 Ligand Misannotation Procurement Quality Control

Recommended Research and Industrial Application Scenarios for N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide Based on Quantitative Differentiation Evidence


D4 Receptor Structure-Activity Relationship (SAR) Reference Standard in Arylpiperazine Lead Optimization

The target compound provides a well-characterized, moderate-affinity (D4 Ki = 25.1 nM) reference point within the ethyl-spacer, pivalamide-terminated arylpiperazine series. As demonstrated by the 5-fold affinity loss upon spacer elongation (pentyl analog: Ki = 125.9 nM) and the 1.26-fold loss upon amide extension (hexanamide: Ki = 31.62 nM), the compound sits at the empirically determined local affinity maximum within its subclass [1][2]. Medicinal chemistry teams can use this compound as a benchmark scaffold for systematic modifications—varying the aryl substituent, piperazine N-substitution, or linker length—and quantitatively measure fold-changes in D4 affinity relative to a stable, reproducible baseline, rather than an ultra-potent, nearly irreversible benzamide comparator that compresses the measurable affinity window.

Functional D4 vs. D2 Pharmacological Dissection in Co-Expressing Cellular Systems

With a D2/D4 selectivity of approximately 100-fold (D4 Ki = 25.1 nM vs. D2 Ki = 2511.9 nM), the target compound occupies a deliberately moderate selectivity window that ultra-selective D4 antagonists (L-745,870: D2/D4 ≈ 2233-fold; FAUC 213: D2/D4 ≈ 1545-fold) intentionally eliminate [1][2]. In cell lines or primary cultures co-expressing D2 and D4 receptors, this 100-fold window enables researchers to titrate D4-selective concentrations (10-100 nM) where D2 occupancy is ~1-4%, while concentrations above 1 µM produce measurable D2 engagement for direct within-experiment comparison of D4-mediated vs. D2-mediated signaling outputs—an experimental design not feasible with near-absolute D4-selective compounds.

Reversible D4 Receptor Occupancy Studies and Ex Vivo Autoradiography

The pivalamide compound's moderate D4 affinity (Ki = 25.1 nM) confers a significant methodological advantage over the benzamide subclass (PB-12: IC50 = 0.057 nM, ~440-fold more potent) [1] for applications requiring reversible receptor binding. In ex vivo autoradiography and radioligand displacement protocols, the target compound can be washed out effectively from tissue sections, allowing sequential probing with multiple radioligands or concentration conditions. Ultra-potent benzamide ligands, by contrast, exhibit slow dissociation kinetics that confound washout-based experimental designs and can produce pseudo-irreversible receptor occlusion, limiting multi-probe experimental workflows on the same specimen.

Procurement Quality Assurance: Positive Control for Verifying D4 Ligand Identity and Purity

Given the documented misannotation of D4 affinity data across vendor databases—where the 0.057 nM IC50 of the methoxybenzamide PB-12 is incorrectly assigned to the pivalamide target compound [1]—CAS 179258-00-5 serves a dual role in quality assurance. As a well-characterized compound with an unambiguous ChEMBL record (CHEMBL282008, Ki = 25.1 nM) [2], it can be used as a positive control to benchmark newly synthesized or commercially sourced D4 ligand batches. A D4 competition binding assay using [3H]nemonapride in HEK293-D4 membranes should yield a Ki value within 2-fold of 25.1 nM; any batch yielding sub-nanomolar apparent affinity signals either mislabeling or contamination with benzamide-series impurities, enabling rapid batch rejection before downstream experiments are compromised.

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